molecular formula C13H14ClN5O3 B2562168 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2176124-60-8

4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No. B2562168
CAS RN: 2176124-60-8
M. Wt: 323.74
InChI Key: DINDCWILRUSZEU-UHFFFAOYSA-N
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Description

4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-613, is a novel small molecule drug that has gained significant attention in the field of cancer research. CPI-613 is a lipoate analog that targets the tricarboxylic acid (TCA) cycle, a metabolic pathway that is essential for the survival of cancer cells.

Scientific Research Applications

Synthetic Pathways

The compound 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is likely a part of the broader chemical family involving pyrimidinyl imidazoles and oxazolidinones, which have significant applications in medicinal chemistry. For instance, the synthesis of 4-aryl-5-pyrimidinylimidazoles from 2,4-dichloropyrimidine involves sequential functionalization, indicating a method that might be applicable or related to the synthesis of the specified compound (Deng & Mani, 2006). This pathway underscores the importance of such compounds in developing medicinally relevant molecules.

Antibacterial Properties

The research on piperazinyl oxazolidinone antibacterial agents, which are structurally related to the specified compound, highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). This suggests potential antibacterial applications for compounds within this chemical family, highlighting their significance in addressing antibiotic resistance.

Self-Assembly and Hydrogen Bonding

Compounds related to the specified chemical structure have been found to exhibit self-assembly and hydrogen bonding characteristics. For example, a study on 2-aminopyrimidinones and their self-assembly provides insights into the molecular interactions that could be relevant for the specified compound, potentially impacting its application in materials science or nanotechnology (Bararjanian et al., 2010).

Antitumor Activity

The synthesis and evaluation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms for antitumor activity indicate the therapeutic potential of compounds within this family (Insuasty et al., 2013). Given the structural similarities, the specified compound may also hold promise in cancer research, offering a new avenue for the development of anticancer drugs.

Novel Fluorescent pH Sensors

The synthesis of 4-piperidine-naphthalimide derivatives, which are structurally related, demonstrates their use as fluorescent pH sensors. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004). This suggests potential applications of the specified compound in sensor technology, particularly for pH sensing in various scientific and industrial contexts.

properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINDCWILRUSZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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